molecular formula C8H8BrI B1287328 1-Bromo-4-(2-iodoethyl)benzene CAS No. 85356-68-9

1-Bromo-4-(2-iodoethyl)benzene

Cat. No.: B1287328
CAS No.: 85356-68-9
M. Wt: 310.96 g/mol
InChI Key: HPDBQVCZDFTUOI-UHFFFAOYSA-N
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Description

1-Bromo-4-(2-iodoethyl)benzene is a halogenated aromatic compound that belongs to the family of substituted benzenes. It is characterized by the presence of a bromine atom at the para position and an iodoethyl group attached to the benzene ring. This compound is of significant interest in various fields of research and industry due to its unique chemical properties and reactivity.

Mechanism of Action

Target of Action

1-Bromo-4-(2-iodoethyl)benzene is a halogenated hydrocarbon . It is primarily used as a starting reagent in the preparation of organic-inorganic hybrid compounds . These compounds can be used in various applications, including the preparation of dioxane-based antiviral agents .

Mode of Action

The compound undergoes electrophilic aromatic substitution reactions . The general mechanism involves two steps :

Biochemical Pathways

The compound is involved in the synthesis of benzene derivatives through electrophilic aromatic substitution . This process is crucial in the formation of various organic-inorganic hybrid compounds .

Pharmacokinetics

It is known that the compound has low gastrointestinal absorption and is a cyp1a2, cyp2c9, and cyp2d6 inhibitor . Its lipophilicity (Log Po/w) is 2.64 (iLOGP) and 3.69 (Consensus Log Po/w) .

Result of Action

The primary result of the action of this compound is the formation of various organic-inorganic hybrid compounds . These compounds have potential applications in the development of antiviral agents .

Action Environment

The compound is stable under inert gas (nitrogen or Argon) at 2–8 °C . Environmental factors such as temperature and the presence of inert gases can influence the compound’s action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

1-Bromo-4-(2-iodoethyl)benzene plays a significant role in biochemical reactions, particularly in the context of electrophilic aromatic substitution and radical addition reactions. This compound can interact with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been reported to undergo triethyl borane-mediated intermolecular radical addition with 2H-azirine-3-carboxylate . The nature of these interactions often involves the formation of covalent bonds between the halogenated benzene ring and the target biomolecule, leading to changes in the biomolecule’s structure and activity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s halogen atoms can participate in halogen bonding, a type of non-covalent interaction that influences the binding affinity and specificity of the compound for its target biomolecules . Additionally, the compound can act as an electrophile in aromatic substitution reactions, forming covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can lead to changes in the conformation and activity of the target biomolecules, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound’s stability can vary depending on the experimental conditions, such as temperature, pH, and the presence of other reactive species . Over time, the compound may undergo degradation, leading to the formation of by-products that could have different biochemical properties and effects on cells. Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses could lead to significant biochemical and physiological changes. Threshold effects observed in these studies indicate that there is a dosage-dependent response, with higher doses potentially causing toxic or adverse effects . For instance, high doses of this compound may induce oxidative stress, inflammation, and cellular damage, highlighting the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of more water-soluble metabolites that can be excreted . These metabolic pathways are crucial for detoxifying the compound and preventing its accumulation in tissues, which could otherwise lead to adverse effects on cellular function and overall health.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s uptake, localization, and accumulation in different cellular compartments . The compound’s lipophilic nature allows it to readily cross cell membranes and interact with intracellular targets. Additionally, the presence of halogen atoms in the molecule can influence its binding affinity for transporters and proteins, affecting its distribution and localization within the cell.

Subcellular Localization

The subcellular localization of this compound is determined by various factors, including targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. The compound may localize to the cytoplasm, nucleus, mitochondria, or other organelles, where it can exert its biochemical effects . The specific localization of the compound can influence its activity and function, as different cellular compartments provide distinct microenvironments that affect the compound’s interactions with biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(2-iodoethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-ethylbenzene followed by iodination. The bromination is typically carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The resulting 1-bromo-4-ethylbenzene is then subjected to iodination using iodine (I2) and a suitable oxidizing agent like nitric acid (HNO3) or hydrogen peroxide (H2O2).

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(2-iodoethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding ethylbenzene derivatives.

Common Reagents and Conditions:

    Substitution: Sodium iodide (NaI) in acetone or butanone is commonly used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

  • Substitution reactions yield various substituted benzenes.
  • Oxidation reactions produce alcohols or carboxylic acids.
  • Reduction reactions result in ethylbenzene derivatives.

Scientific Research Applications

1-Bromo-4-(2-iodoethyl)benzene has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    1-Bromo-4-ethylbenzene: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    4-Iodoethylbenzene: Lacks the bromine atom, affecting its reactivity and applications.

    1-Bromo-2-iodoethylbenzene: The position of the iodine atom differs, leading to variations in chemical behavior.

Uniqueness: 1-Bromo-4-(2-iodoethyl)benzene is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-bromo-4-(2-iodoethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrI/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDBQVCZDFTUOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCI)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80599321
Record name 1-Bromo-4-(2-iodoethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85356-68-9
Record name 1-Bromo-4-(2-iodoethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2-(4-bromophenyl)ethanol (40.0 g, 0.199 mol) in dichloromethane (10 mL) was added dropwise to a solution of imidazole (22.4 mg, 0.329 mmol), triphenylphosphine (66.5 g, 0.254 mol), and iodine (65.0 g, 0.26 mol) in dichloromethane (50 mL) at 0° C. When the addition was complete it was warmed to rt. After 1 hour the reaction was filtered through celite, the filtrate was washed with saturated aqueous sodium thiosufate (2×100 mL), brine (100 mL), dried over MgSO4, filtered and concentrated in vacuo. Purification by flash column chromatography on silica gel (heptane/ethyl acetate 4:1) afforded the title compound as a yellow-white solid (59.09 g, 60%). 1HNMR (400 MHz, CHLOROFORM-d) δ ppm 3.14 (t, J=7.69 Hz, 2H) 3.33 (t, J=7.69 Hz, 2H) 7.08 (d, J=7.89 Hz, 2H) 7.45 (d, J=8.31 Hz, 2H)
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
66.5 g
Type
reactant
Reaction Step One
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
22.4 mg
Type
catalyst
Reaction Step One
Yield
60%

Synthesis routes and methods II

Procedure details

A solution of 2-(4-bromophenyl)ethanol (20.0 g, 100 mol) in CH2Cl2 (10 mL) was added dropwise to a solution of imidazole (22.4 mg, 0.33 mmol), PPh3 (33.3 g, 127 mmol), and I2 (32.5 g, 130 mmol) in CH2Cl2 (50 mL) at 0° C., and the reaction was warmed to room temperature and stirred overnight. The reaction mixture was washed with saturated aqueous sodium thiosulfate (2×50 mL), brine, dried over Na2SO4, filtered and concentrated under reduced pressure to give a crude, which was purified by flash chromatography (silica gel/PE) to yield 1-bromo-4-(2-iodoethyl)benzene (9.2, 22.7 g, 73%) as a white solid. 1H NMR (400 MHz, CDCl3) δ 3.13 (t, J=7.6 Hz, 2H), 3.32 (t, J=7.6 Hz, 2H), 7.07 (d, J=8.0 Hz, 2H), 7.44 (d, J=8.2 Hz, 2H).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
33.3 g
Type
reactant
Reaction Step One
Name
Quantity
32.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
22.4 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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